BenchChemオンラインストアへようこそ!

4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Hydrogen bonding Bioisostere design Physicochemical profiling

4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS 2060041-69-0, molecular formula C₆H₂F₅NO₃, molecular weight 231.08 g/mol) is a pentafluorinated 1,3-oxazole-5-carboxylic acid derivative bearing a CHF₂ group at position 4 and a CF₃ group at position 2. This compound belongs to the 4-fluoroalkyl-oxazole-5-carboxylic acid scaffold class that has gained significant attention in medicinal chemistry and agrochemistry as a key intermediate for diacylglycerol acyltransferase-1 (DGAT-1) inhibitors and other bioactive molecules.

Molecular Formula C6H2F5NO3
Molecular Weight 231.08 g/mol
Cat. No. B13181784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Molecular FormulaC6H2F5NO3
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESC1(=C(OC(=N1)C(F)(F)F)C(=O)O)C(F)F
InChIInChI=1S/C6H2F5NO3/c7-3(8)1-2(4(13)14)15-5(12-1)6(9,10)11/h3H,(H,13,14)
InChIKeyIGHJVBGWTLNHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid: Fluorinated Oxazole Building Block Procurement Guide


4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS 2060041-69-0, molecular formula C₆H₂F₅NO₃, molecular weight 231.08 g/mol) is a pentafluorinated 1,3-oxazole-5-carboxylic acid derivative bearing a CHF₂ group at position 4 and a CF₃ group at position 2 . This compound belongs to the 4-fluoroalkyl-oxazole-5-carboxylic acid scaffold class that has gained significant attention in medicinal chemistry and agrochemistry as a key intermediate for diacylglycerol acyltransferase-1 (DGAT-1) inhibitors and other bioactive molecules [1]. The simultaneous presence of both CHF₂ and CF₃ substituents on the oxazole ring distinguishes it from mono-fluorinated analogs and provides a unique physicochemical profile for derivatization at the C5-carboxylic acid handle.

Why 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid Cannot Be Replaced by Mono-Fluorinated Oxazole Analogs


Generic substitution with 4-CF₃-only or 2-CF₃-only oxazole-5-carboxylic acids fails because the CHF₂ group is not merely a less fluorinated version of CF₃—it introduces a fundamentally different intermolecular interaction capability. The CHF₂ group can act as a lipophilic hydrogen bond donor (Abraham's hydrogen bond acidity parameter A = 0.085–0.126) [1], whereas CF₃ has zero hydrogen bond donor capacity (A ≈ 0) [2]. This means the target compound can engage in directional H-bond interactions with biological targets or co-crystal formers that are structurally inaccessible to its all-CF₃ analog 4-(trifluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. Conversely, the 2-CF₃ substituent provides greater metabolic oxidative stability and electron-withdrawing character than the 2-H analog 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. The dual-fluorination pattern thus creates a distinct pharmacological and physicochemical profile that cannot be replicated by any single-position fluorinated variant.

Quantitative Differentiation Evidence for 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid vs. Closest Analogs


Hydrogen Bond Donor Capacity: CHF₂ at C4 vs. CF₃ at C4 in Analogous Oxazole-5-carboxylic Acids

The target compound's C4-CHF₂ substituent confers measurable hydrogen bond donor (HBD) capacity, whereas the closest C4-CF₃ analog [4-(trifluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid] has zero HBD capacity. Abraham's hydrogen bond acidity parameter (A) for CHF₂ attached to aromatic/heteroaromatic systems ranges from 0.085 to 0.126, placing it on a scale similar to thiophenol and aniline, compared to A ≈ 0 for CF₃ [1]. This means the target compound can act as a directional H-bond donor in protein-ligand interactions, crystal engineering, or receptor binding, a property entirely absent in the all-CF₃ analog.

Hydrogen bonding Bioisostere design Physicochemical profiling

Predicted pKa Differentiation: Enhanced Carboxylic Acid Acidity vs. Non-Fluorinated and Mono-Fluorinated Analogues

The target compound's predicted pKa is significantly lower than that of non-fluorinated oxazole-5-carboxylic acid and mono-fluorinated analogs, due to the cumulative electron-withdrawing effect of five fluorine atoms. The closely related 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS 1849376-53-9, two fluorine atoms) has a predicted pKa of 1.62 ± 0.36 . The additional CF₃ at position 2 in the target compound further withdraws electron density, which is expected to depress the pKa further (estimated ≤ 1.0 based on additive substituent effects). This enhanced acidity directly impacts solubility profiles, salt-forming propensity, and reactivity in amide coupling or esterification reactions compared to the 4-CHF₂-only analog.

Acidity modulation Reactivity tuning Salt formation

Synthetic Route Specificity: Oxidative Cyclization Access to the 4-CHF₂-2-CF₃-oxazole-5-carboxylic Acid Scaffold

The target compound's scaffold is accessible via a specific oxidative cyclization method using fluorinated enamides and hypervalent iodine(III) reagents (Phi(RCO₂)₂), as reported by Melnykov et al. [1]. This route provides direct entry to 4-CHF₂-oxazole-5-carboxylic acids with a 2-CF₃ substituent in three steps from readily available starting materials, whereas the alternative Cornforth synthesis and Robinson-Gabriel approaches either fail for 4-fluoroalkyl substrates or require laborious separation of regioisomeric mixtures. The 4-CF₃ analog (CAS 1780365-46-9) requires a different synthetic strategy and often yields complex mixtures when carboxamides are used as starting materials [1]. The target compound therefore offers a synthetically validated entry point that is distinct from the 4-CF₃ series.

Synthetic accessibility Route scouting Fluorinated building blocks

DGAT-1 Pharmacophore Compatibility: The 4-CHF₂-2-CF₃-oxazole Core Matches Key Inhibitor Structural Requirements

The target compound's core scaffold aligns with the established DGAT-1 inhibitor pharmacophore, where 4-CF₃/CHF₂-oxazole-5-carboxylic acids serve as the critical acid-bearing moiety. In the DGAT-1 inhibitor series from Hoffmann-La Roche and Merck, compounds 1–3 (derivatives of CF₃-oxazolecarboxylic acids) achieved potent enzyme inhibition with the 5-carboxylic acid forming key interactions with the catalytic site [1]. The most advanced compound, 29 (derived from 2-phenyl-5-trifluoromethyloxazole-4-carboxamide), demonstrated DGAT-1 IC₅₀ = 57 nM and cellular triglyceride formation EC₅₀ = 0.5 μM [2]. While the target compound itself has not been publicly reported in a DGAT-1 assay, its 4-CHF₂-2-CF₃ substitution pattern represents a logical bioisosteric extension of the validated pharmacophore that combines CHF₂ H-bond donor capacity with CF₃ metabolic stability—a dual feature not present in either the 4-CF₃-only or 2-CF₃-only comparator scaffolds.

DGAT-1 inhibition Metabolic disease Pharmacophore alignment

Recommended Application Scenarios for 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid Based on Quantitative Evidence


DGAT-1 Inhibitor Lead Optimization via CHF₂ Bioisosteric Replacement at the Oxazole 4-Position

Use this compound as a carboxylic acid building block to generate amide derivatives targeting DGAT-1, replacing the 4-CF₃ group with 4-CHF₂ to introduce a lipophilic hydrogen bond donor while maintaining the 2-CF₃ substituent critical for metabolic stability. As demonstrated by Qian et al., the oxazole-5-carboxylic acid amide series achieves IC₅₀ values as low as 57 nM against DGAT-1 [1], and the CHF₂ substitution is expected to modulate target engagement through additional H-bond interactions (Abraham's A = 0.085–0.126) that 4-CF₃ analogs cannot provide [2]. This is directly supported by the evidence in Section 3, Evidence Items 1 and 4.

Fragment-Based Drug Discovery (FBDD) Library Design with Enhanced 3D Character

Deploy this compound as a fragment-sized (MW 231.08) fluorinated heterocyclic acid in FBDD libraries. The CHF₂ group introduces sp³ character and H-bond donor capacity that diversifies chemical space relative to purely aromatic CF₃-containing fragments, as established in Section 3, Evidence Item 1. The carboxylic acid handle at C5 enables rapid parallel amide coupling for fragment elaboration, while the predicted enhanced acidity (pKa ≤ 1.0, Section 3, Evidence Item 2) facilitates salt formation for improved aqueous solubility during biochemical screening.

Agrochemical Intermediate for Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Development

The oxazole-5-carboxylic acid scaffold with fluorinated substituents has precedent in SDHI fungicide design, where the difluoromethyl group moderately regulates metabolic stability, lipophilicity, and binding affinity compared to the more drastic effects of trifluoromethyl [1]. The target compound's unique CHF₂/CF₃ combination allows fine-tuning of these properties within the SDHI pharmacophore. This application draws directly from the H-bond donor and pKa differentiation established in Section 3, Evidence Items 1 and 2.

Biophysical Probe Development Exploiting CHF₂ as a ¹⁹F NMR Reporter Group

The compound contains five chemically distinct fluorine atoms (CHF₂ + CF₃) at different positions on the oxazole ring, providing a unique ¹⁹F NMR spectroscopic pattern for protein-ligand interaction studies. The CHF₂ proton (¹H-¹⁹F coupling) and CF₃ fluorine nuclei serve as orthogonal NMR probes for monitoring binding events, conformational changes, or metabolic fate, as supported by the physicochemical differentiation evidence in Section 3, Evidence Items 1 and 2.

Quote Request

Request a Quote for 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.